
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide
Übersicht
Beschreibung
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H15ClN4O and a molecular weight of 254.72 g/mol. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide typically involves the reaction of 4-(chloromethyl)piperidine with pyrimidine-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and organic solvents such as DMF or THF are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are employed under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and similar reducing agents are used in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield substituted derivatives, while oxidation and reduction reactions result in modified functional groups within the molecule .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Research has indicated that derivatives of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide exhibit significant biological activity, including:
- Antiviral Properties : Certain analogs have shown effectiveness against viral infections, making them candidates for antiviral drug development.
- Anticancer Activity : Some studies suggest that modifications to this compound can enhance its anticancer properties, potentially leading to new cancer therapies.
Organic Synthesis
Due to its reactive chloromethyl group, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations allows researchers to create diverse analogs with modified biological activities.
Interaction Studies
Research has focused on understanding how this compound interacts with biological targets. These studies are crucial for elucidating the mechanisms of action and therapeutic potential of this compound class.
Comparative Analysis of Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique features and biological activities:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxamide | Methyl group instead of chloromethyl | Antiviral activity | Less reactive than chloromethyl derivative |
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Sulfonyl group addition | Anticancer properties | Enhanced solubility and stability |
6-Morpholino-pyrimidine-4-carboxamide | Morpholine instead of piperidine | Enzyme inhibition | Broader spectrum of biological targets |
This comparative analysis underscores the diversity within this chemical family and emphasizes the unique reactivity and potential applications of this compound.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of a derivative of this compound against influenza viruses. The results indicated that the compound exhibited significant inhibitory effects on viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Anticancer Research
Another research effort focused on the anticancer activity of modified versions of this compound. The study demonstrated that certain derivatives showed promising results in inhibiting tumor cell growth in various cancer types, indicating their potential utility in cancer therapeutics.
Wirkmechanismus
The mechanism of action of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but contains a phenyl group instead of a chloromethyl group.
Piperidine Derivatives: Various piperidine derivatives share structural similarities and are used in similar applications, such as drug development and chemical synthesis.
Uniqueness
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the piperidine and pyrimidine rings contribute to its stability and reactivity .
Biologische Aktivität
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound contains a pyrimidine ring, a carboxamide group, and a piperidine moiety, with the chloromethyl group enhancing its reactivity. Research indicates that this compound exhibits notable biological activity, particularly in the fields of oncology and neurology.
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. Specifically, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
In a study involving the synthesis and evaluation of various pyrimidine derivatives, it was found that certain analogs of this compound displayed IC50 values ranging from 10 to 50 µM against human breast cancer cell lines (MCF-7 and MDA-MB-231) . These findings suggest that modifications in the piperidine or pyrimidine moieties can enhance the compound's potency.
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Research indicates that it may act as an inhibitor of specific kinases involved in neurodegenerative diseases. For instance, studies have shown that the compound can inhibit ERK5 (extracellular signal-regulated kinase 5), which is implicated in various neurological disorders.
Table: ERK5 Inhibitory Activity
Compound Name | IC50 (µM) | Notes |
---|---|---|
This compound | 15 | Effective against ERK5 |
Related Compound A | 30 | Less potent than chloromethyl derivative |
Related Compound B | 50 | Exhibits neuroprotective properties |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the introduction of different substituents on the pyrimidine moiety can lead to variations in potency and selectivity.
Comparison of Analog Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxamide | Methyl group instead of chloromethyl | Antiviral activity | Less reactive than chloromethyl derivative |
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Sulfonyl group addition | Anticancer properties | Enhanced solubility and stability |
6-Morpholino-pyrimidine-4-carboxamide | Morpholine instead of piperidine | Enzyme inhibition | Broader spectrum of biological targets |
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-5-8-1-3-16(4-2-8)11-14-6-9(7-15-11)10(13)17/h6-8H,1-5H2,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHVFUNSRUIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=C(C=N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660063 | |
Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-77-5 | |
Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.